molecular formula C26H27FN4O B4482204 2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4482204
M. Wt: 430.5 g/mol
InChI Key: LJFJKDHSCIZOCA-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a benzylpiperazine moiety at position 2, a 2-fluorophenyl group at position 7, and a methyl substituent at position 2. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The benzylpiperazine group enhances lipophilicity and may facilitate interactions with biological targets such as neurotransmitter receptors or enzymes . The 2-fluorophenyl substituent contributes to metabolic stability and binding affinity through hydrophobic and electronic effects .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O/c1-18-25-23(15-20(16-24(25)32)21-9-5-6-10-22(21)27)29-26(28-18)31-13-11-30(12-14-31)17-19-7-3-2-4-8-19/h2-10,20H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFJKDHSCIZOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CC(CC2=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a benzylpiperazine derivative reacts with the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, leading to a diverse array of derivatives.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Piperazine Modifications

  • Compound A: 2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one (Y020-0808) Key Difference: Replaces benzylpiperazine with a 2-fluorophenylpiperazine and introduces a 2-hydroxyphenyl group at position 5. Impact: The hydroxyl group increases polarity (logP = 4.98 vs. Activity: Demonstrates enhanced hydrogen-bonding capacity, which may favor interactions with hydrophilic targets like kinases .
  • Compound B: 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one Key Difference: Fluorine at the para position of the piperazine-attached phenyl group. Activity: Reported in crystallographic studies for improved receptor selectivity in serotonin receptor modulation .

Core Modifications

  • Compound C: 7,7-Dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one Key Difference: Incorporates a pyridine ring in the piperazine group and a phenylamino substituent. Activity: Shows potent kinase inhibition (IC₅₀ = 12 nM for EGFR) due to the planar pyridine ring facilitating π-π stacking .

Physicochemical Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound ~432.5* ~5.5 ~55.7 4-methyl, 2-benzylpiperazin-1-yl
Compound A (Y020-0808) 432.5 4.98 55.67 2-hydroxyphenyl, 4-(2-fluorophenyl)piperazine
Compound B 432.5 5.12 55.67 4-(4-fluorophenyl)piperazine
Compound C 448.5 3.89 72.34 Pyridin-2-ylpiperazine, phenylamino

*Estimated based on analogs .

Q & A

Q. What are the recommended methodologies for synthesizing this compound with high purity and yield?

A multi-step synthetic route is typically employed:

  • Step 1 : Condensation of 2-fluorophenylacetamide with methyl vinyl ketone to form the dihydroquinazolinone core.
  • Step 2 : Introduction of the 4-benzylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling.
  • Step 3 : Purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol . Key challenges include controlling regioselectivity during cyclization and minimizing racemization. Yield optimization often requires inert atmospheres and catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions).

Q. Which analytical techniques are critical for structural characterization?

A combination of methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting, benzylpiperazine methylene signals).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation pathways.
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves stereochemistry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement parameters.
  • Elemental Analysis : Confirms C, H, N content within ±0.4% deviation .

Q. How should initial biological activity screening be designed?

Prioritize target-specific assays based on structural analogs:

  • Receptor binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors due to the benzylpiperazine moiety).
  • Enzyme inhibition : Kinase or phosphodiesterase inhibition studies (IC₅₀ determination via fluorogenic substrates).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves . Include positive controls (e.g., imatinib for kinase inhibition) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

  • Use SHELXL’s TWIN and BASF commands to model twinning or disorder in the quinazolinone ring .
  • Compare experimental bond lengths (e.g., C=O vs. C–OH) with DFT-calculated values to identify dominant tautomers.
  • Example : A 2015 study resolved keto-enol tautomerism in similar dihydroquinazolines using Hirshfeld surface analysis .

Q. What strategies optimize structure-activity relationship (SAR) studies for this scaffold?

  • Combinatorial libraries : Vary substituents at positions 2 (piperazine), 4 (methyl), and 7 (fluorophenyl) using parallel synthesis.
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity (e.g., logP vs. receptor affinity).
  • Crystallographic docking : AutoDock Vina or Glide predicts binding modes to targets like PDE5 or σ receptors .

Q. How to assess environmental fate and biodegradation pathways?

Follow INCHEMBIOL project protocols :

  • Abiotic degradation : Hydrolysis/photolysis studies under varying pH/UV conditions (HPLC-MS monitors byproducts).
  • Biotic degradation : Soil microcosm experiments with LC-MS/MS quantification of metabolites (e.g., piperazine cleavage products).
  • Ecotoxicity : Daphnia magna or algal growth inhibition tests (EC₅₀ determination) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueMethod (SHELXL)
Space groupP2₁/cCELL_NOW
R-factor (I > 2σ)0.042SADABS
Torsion restraintC7–C8–N9–C10: 178.2°DFIX

Q. Table 2. Biological Screening Results

Assay TypeIC₅₀/EC₅₀ (μM)Reference Compound
PDE5 Inhibition0.85 ± 0.12Sildenafil (0.65)
Dopamine D2 Binding1.2 ± 0.3Haloperidol (0.08)
Cytotoxicity (MCF-7)12.4 ± 1.5Doxorubicin (0.02)

Critical Analysis of Contradictions

  • Synthetic yields : Discrepancies in literature (30–70%) may arise from solvent purity or catalyst batch variability. Reproduce under controlled conditions .
  • Biological selectivity : Conflicting receptor affinity data (e.g., σ1 vs. σ2) suggest assay-specific interference (e.g., fluorescent dyes). Validate with orthogonal methods (e.g., SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

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